

# characterization of 1-Methyl-1-propylpiperidinium bromide using NMR spectroscopy

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## Compound of Interest

Compound Name: *1-Methyl-1-propylpiperidinium bromide*

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An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of **1-Methyl-1-propylpiperidinium Bromide**.

**Audience: Researchers, scientists, and drug development professionals.**

## Abstract

This document provides a detailed protocol for the characterization of **1-Methyl-1-propylpiperidinium bromide**, a quaternary ammonium salt and a type of ionic liquid, using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy.<sup>[1][2]</sup> Ionic liquids are valued in various fields, including electrochemistry and organic synthesis, for their unique properties such as low volatility and high conductivity.<sup>[1]</sup> Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the primary analytical technique for this purpose. This application note outlines the necessary steps for sample preparation, data acquisition, and interpretation of the NMR spectra of **1-Methyl-1-propylpiperidinium bromide**.

## Introduction

**1-Methyl-1-propylpiperidinium bromide** ( $\text{C}_9\text{H}_{20}\text{BrN}$ ) is a piperidinium-based ionic liquid.<sup>[2][3]</sup> Its structure consists of a piperidinium cation, where the nitrogen atom is quaternized with both

a methyl and a propyl group, and a bromide anion. Due to its ionic nature and molecular structure, it has applications as an electrolyte in batteries and as a solvent in chemical reactions.<sup>[1]</sup> NMR spectroscopy provides unambiguous information about the molecular structure by probing the chemical environment of <sup>1</sup>H and <sup>13</sup>C nuclei. This protocol details the methodology for obtaining high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural verification.

Chemical Structure:

Table 1: Chemical Properties of **1-Methyl-1-propylpiperidinium Bromide**

Property	Value	Reference
CAS Number	88840-42-0	[2][4]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> BrN	[2][3]
Molecular Weight	222.17 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[2][5]
IUPAC Name	1-methyl-1-propylpiperidin-1-ium bromide	[3][5]

## Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for **1-Methyl-1-propylpiperidinium bromide**. These predictions are based on the known effects of electronegative atoms and the typical chemical shift ranges for alkyl groups attached to a quaternary nitrogen. The numbering scheme for atom assignment is provided below.

Atom Numbering Scheme:

(Note: Carbons/protons labeled with the same number are chemically equivalent due to symmetry.)

Table 2: Predicted <sup>1</sup>H NMR Spectral Data

Assignment	Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1, H-1'	-N <sup>+</sup> -CH <sub>2</sub> -CH <sub>2</sub> - (ring)	~3.3 - 3.5	Multiplet (m)	4H
H-2, H-2'	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (ring)	~1.8 - 2.0	Multiplet (m)	4H
H-3	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (ring)	~1.6 - 1.8	Multiplet (m)	2H
H-5	-N <sup>+</sup> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (propyl)	~3.2 - 3.4	Triplet (t)	2H
H-8	-N <sup>+</sup> -CH <sub>3</sub> (methyl)	~3.0 - 3.2	Singlet (s)	3H
H-6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (propyl)	~1.7 - 1.9	Sextet (sxt)	2H
H-7	-CH <sub>2</sub> -CH <sub>3</sub> (propyl)	~0.9 - 1.1	Triplet (t)	3H

Table 3: Predicted <sup>13</sup>C NMR Spectral Data

Assignment	Carbon	Predicted Chemical Shift (δ, ppm)
C-1, C-1'	-CH <sub>2</sub> - (ring, adjacent to N <sup>+</sup> )	~60 - 65
C-5	-CH <sub>2</sub> - (propyl, adjacent to N <sup>+</sup> )	~65 - 70
C-8	-CH <sub>3</sub> (methyl, adjacent to N <sup>+</sup> )	~48 - 52
C-2, C-2'	-CH <sub>2</sub> - (ring)	~21 - 24
C-3	-CH <sub>2</sub> - (ring)	~20 - 23
C-6	-CH <sub>2</sub> - (propyl)	~16 - 19
C-7	-CH <sub>3</sub> (propyl)	~10 - 12

## Experimental Protocol

This section provides a detailed methodology for the preparation of an NMR sample and the acquisition of spectral data.

## Materials and Equipment

- **1-Methyl-1-propylpiperidinium bromide** (>98% purity)[2]
- Deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>, or Chloroform-d - CDCl<sub>3</sub>)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 300 MHz or higher)

## Sample Preparation Protocol

- Weighing the Sample: Accurately weigh 10-20 mg of **1-Methyl-1-propylpiperidinium bromide** for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR, and place it into a small, clean vial.[6]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. **1-Methyl-1-propylpiperidinium bromide** is soluble in water.[5] D<sub>2</sub>O is a good first choice. If a different solvent is required, test solubility beforehand.
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]
- Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[6]
- Transfer: Carefully transfer the clear solution into a 5 mm NMR tube. Ensure the liquid column height is adequate for the spectrometer's detector (typically ~4-5 cm).

- Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

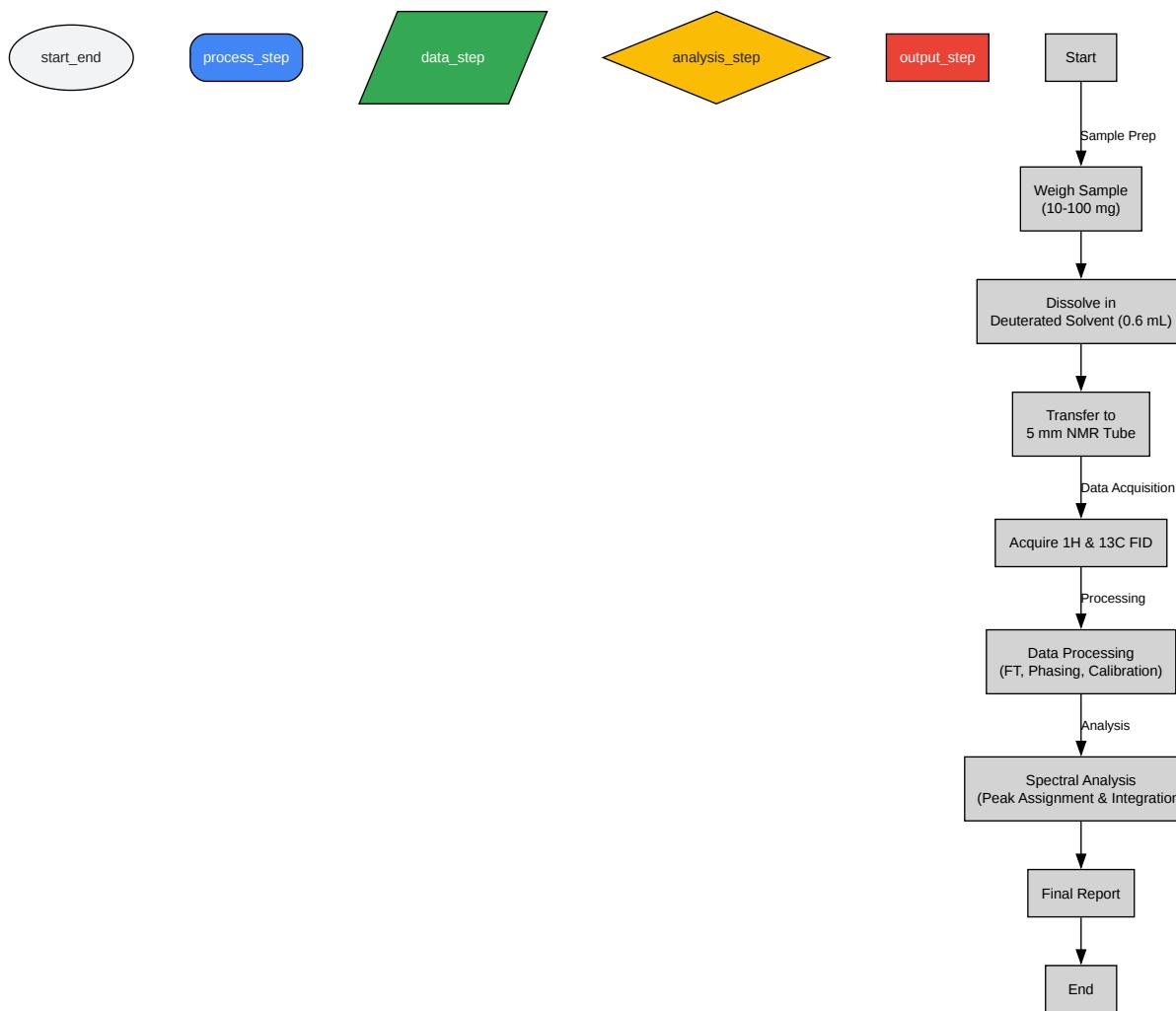
## NMR Data Acquisition Protocol

- Spectrometer Setup: Insert the labeled NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a standard 90° pulse sequence.
  - Set the number of scans (e.g., 8-16 scans) and a relaxation delay of 1-2 seconds.
  - Acquire the Free Induction Decay (FID).
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.
  - Set the spectral width to cover the expected range (e.g., 0-100 ppm).
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Acquire the FID.
- Data Processing:
  - Apply Fourier transform to the acquired FIDs for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Phase the spectra correctly.

- Calibrate the chemical shift scale. For D<sub>2</sub>O, the residual HDO peak can be referenced to 4.79 ppm.
- Integrate the peaks in the <sup>1</sup>H spectrum.
- Perform peak picking for both spectra.

## Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the NMR characterization of **1-Methyl-1-propylpiperidinium bromide**.

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Caption: Experimental workflow from sample preparation to final analysis.

## Conclusion

This application note provides a comprehensive protocol for the structural characterization of **1-Methyl-1-propylpiperidinium bromide** using <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-resolution spectra for unambiguous structure confirmation and purity assessment. The provided tables of predicted chemical shifts serve as a valuable guide for spectral interpretation, ensuring the reliable characterization of this important ionic liquid.

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